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Compound of Interest

Compound Name:
5-Chloro-1H-indole-3-carboxylic

acid

Cat. No.: B080627 Get Quote

An In-Depth Technical Guide to 5-Chloro-1H-indole-3-carboxylic acid: Synthesis,

Characterization, and Application as a Core Scaffold in Drug Discovery

This guide provides an in-depth technical review of 5-Chloro-1H-indole-3-carboxylic acid, a

pivotal heterocyclic building block in medicinal chemistry. We will explore its synthesis from

common starting materials, delve into its structural and spectroscopic properties, and illuminate

its role as a foundational scaffold for developing potent kinase inhibitors, particularly those

targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for

researchers, chemists, and drug development professionals seeking to leverage this versatile

intermediate in their discovery programs.

Physicochemical and Structural Properties
5-Chloro-1H-indole-3-carboxylic acid is a stable, crystalline solid at room temperature. The

presence of the chlorine atom at the 5-position significantly influences the electronic properties

of the indole ring, which can be leveraged to modulate the binding affinity and pharmacokinetic

properties of its derivatives.

Table 1: Physicochemical Properties of 5-Chloro-1H-indole-3-carboxylic acid
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Property Value Source

Molecular Formula C₉H₆ClNO₂ [1]

Molecular Weight 195.60 g/mol [1]

IUPAC Name
5-chloro-1H-indole-3-

carboxylic acid
[1]

CAS Number 10406-05-0

SMILES
C1=CC2=C(C=C1Cl)C(=CN2)

C(=O)O
[1]

Melting Point 209 °C

pKa (Predicted) 4.13 ± 0.10

LogP (Predicted) 2.6 [1]

The crystal structure of the compound has been resolved, revealing a nearly planar indole ring

system.[2][3] In the solid state, molecules form inversion dimers through strong O—H⋯O

hydrogen bonds between the carboxylic acid moieties. These dimers are further linked into

sheets by N—H⋯O hydrogen bonds, creating a stable, hydrogen-bonded network.[2] This

structural arrangement is crucial for understanding its solubility, stability, and intermolecular

interactions.

Synthesis and Mechanism
The synthesis of 5-Chloro-1H-indole-3-carboxylic acid is most efficiently achieved via a two-

step process starting from the commercially available 5-chloroindole. The strategy involves an

initial C-3 formylation followed by oxidation of the resulting aldehyde. This pathway is robust,

scalable, and utilizes well-understood chemical transformations.

5-Chloro-1H-indole 5-Chloro-1H-indole-3-carbaldehyde

 Vilsmeier-Haack Reaction
 (POCl₃, DMF) 5-Chloro-1H-indole-3-carboxylic acid

 Jones Oxidation
 (CrO₃, H₂SO₄, Acetone) 
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Figure 1: Two-step synthesis of 5-Chloro-1H-indole-3-carboxylic acid.

Step 1: Vilsmeier-Haack Formylation of 5-Chloroindole
Causality: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich

heterocycles like indoles. The indole nucleus is highly activated towards electrophilic

substitution, particularly at the C-3 position, due to the lone pair of electrons on the nitrogen

atom. The Vilsmeier reagent, a chloroiminium cation generated in situ from phosphorus

oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that reacts selectively

at this C-3 position without disrupting the aromaticity of the benzene ring.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde[4]

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping

funnel, and a calcium chloride drying tube, cool 20 mL of anhydrous DMF to 0 °C in an ice-

salt bath.

Vilsmeier Reagent Formation: Add 4.6 mL (49 mmol) of phosphorus oxychloride (POCl₃)

dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature

below 10 °C. The formation of the pale yellow Vilsmeier reagent will be observed.

Indole Addition: Dissolve 5.0 g (33 mmol) of 5-chloroindole in 5 mL of anhydrous DMF. Add

this solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does

not exceed 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Heat the reaction mixture to 40 °C and stir for 45-60 minutes. The

reaction progress can be monitored by TLC.

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 100 g of

crushed ice. A precipitate will form.

Hydrolysis & Neutralization: Add a solution of 5.9 g of sodium hydroxide in 20 mL of water to

hydrolyze the intermediate and neutralize the acid. Stir until the mixture is basic.

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake

thoroughly with water.
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Purification: Recrystallize the crude product from methanol to yield 5-chloro-1H-indole-3-

carbaldehyde as a white to pale yellow solid (Typical yield: ~60-70%).

Step 2: Jones Oxidation of 5-Chloro-1H-indole-3-
carbaldehyde
Causality: The Jones oxidation is a reliable and powerful method for converting aldehydes to

carboxylic acids.[5][6][7] The Jones reagent, prepared from chromium trioxide (CrO₃) and

sulfuric acid in acetone, generates chromic acid, a potent oxidant. The aldehyde is first

hydrated in the aqueous acetone medium to form a geminal diol, which is then readily oxidized

by the chromic acid to the carboxylic acid. The reaction is typically fast and proceeds to

completion, with the color change of the chromium species (from orange Cr(VI) to green Cr(III))

providing a convenient visual indicator of reaction progress.[8] While potent, the acidic

conditions and controlled temperature (0 °C) minimize side reactions on the indole ring.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-carboxylic acid

Dissolution: In a 250 mL flask, dissolve 3.0 g (16.7 mmol) of 5-chloro-1H-indole-3-

carbaldehyde in 100 mL of acetone. Cool the solution to 0 °C in an ice bath.

Jones Reagent Addition: Prepare the Jones reagent by carefully dissolving 2.7 g (27 mmol)

of CrO₃ in 7.8 mL of water, then slowly adding 2.3 mL of concentrated H₂SO₄. Cool this

reagent to 0 °C.

Oxidation: Add the Jones reagent dropwise to the stirred acetone solution of the aldehyde.

Maintain the temperature at 0 °C. The solution will turn from orange/red to a murky

green/blue, indicating the oxidation is proceeding. Continue addition until a faint orange color

persists, indicating a slight excess of the oxidant.

Quenching: After stirring for 2 hours at 0 °C, quench the excess oxidant by adding isopropyl

alcohol dropwise until the solution becomes uniformly green.

Isolation: Remove the acetone under reduced pressure. The remaining aqueous slurry will

contain the product and chromium salts. Add 100 mL of water and extract the mixture with

ethyl acetate (3 x 75 mL).
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Purification: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic

layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture

to afford pure 5-Chloro-1H-indole-3-carboxylic acid.

Application in Drug Discovery: A Scaffold for Potent
EGFR Inhibitors
The 5-chloro-1H-indole-3-carboxylic acid scaffold is not typically pharmacologically active on

its own. Its true value lies in its role as a versatile synthetic intermediate for the construction of

more complex, biologically active molecules.[9] A prominent application is in the development

of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is

a key driver in multiple cancers, including non-small cell lung cancer (NSCLC).[10]

Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell

proliferation and survival. While first-generation inhibitors are effective against some mutations,

the emergence of resistance mutations like T790M necessitates the development of new

agents. Derivatives of 5-chloro-1H-indole-3-carboxylic acid have been shown to be highly

effective dual inhibitors of both wild-type (WT) and mutant EGFR.[9]
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Figure 2: Simplified EGFR signaling pathway and the site of action for indole-based inhibitors.
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By functionalizing the carboxylic acid group to form amides and further modifying the indole

scaffold, researchers have developed compounds with potent, low-nanomolar activity against

clinically relevant EGFR mutants.

Table 2: In Vitro Inhibitory Activity of 5-Chloro-indole-based EGFR Inhibitors[9]

Compound ID
R Group
Modification

EGFRWT IC₅₀ (nM)
EGFRT790M IC₅₀
(nM)

5f
-amide-(CH₂)₂-(p-F-

Ph)
85 ± 7 9.5 ± 2

5g
-amide-(CH₂)₂-(p-Cl-

Ph)
68 ± 6 11.9 ± 3

Osimertinib Reference Drug >1000 8 ± 2

Erlotinib Reference Drug 80 ± 9 >2000

Data synthesized from Mohamed, F.A.M., et al. (2023).[9]

The data clearly demonstrate that derivatives built upon the 5-chloro-indole core (compounds

5f and 5g) exhibit potent inhibitory activity against the resistant EGFRT790M mutant,

comparable to the approved drug Osimertinib, while maintaining activity against the wild-type

enzyme.[9] This highlights the strategic importance of the 5-chloro-indole-3-carboxylic acid

scaffold in designing next-generation anticancer agents.

Analytical Characterization
Unambiguous structural confirmation of 5-Chloro-1H-indole-3-carboxylic acid requires

standard analytical techniques, primarily NMR spectroscopy, supplemented by mass

spectrometry and IR spectroscopy.

Protocol: NMR Sample Preparation and Data Acquisition

Sample Preparation: Accurately weigh approximately 10-15 mg of the dried, purified

compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of
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DMSO-d₆ is recommended due to its excellent solvating power for this class of compounds

and its ability to allow observation of exchangeable protons (N-H and COOH).

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field

spectrometer. A standard single-pulse experiment is sufficient. Key parameters include a

spectral width of ~16 ppm, a relaxation delay of 2 seconds, and acquisition of at least 16

scans for good signal-to-noise.

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled carbon NMR

spectrum. A standard zgpg30 pulse program with a spectral width of ~240 ppm is

appropriate. A longer acquisition time (several hours) may be necessary to achieve an

adequate signal-to-noise ratio for quaternary carbons.

Predicted Spectroscopic Data (in DMSO-d₆)

Based on the structure and data from closely related analogues, the following spectral

characteristics are anticipated.[11][12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
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Position
¹H Chemical Shift
(δ, ppm)

¹³C Chemical Shift
(δ, ppm)

Notes

N-H ~12.1 (broad s, 1H) -
Exchangeable proton,

broad signal.

COOH ~12.0 (broad s, 1H) ~165.0
Exchangeable proton,

very broad.

C2-H ~8.15 (s, 1H) ~130.0

Singlet, adjacent to

two quaternary

carbons.

C3 - ~108.0
Shielded carbon, site

of carboxylation.

C3a - ~127.5 Bridgehead carbon.

C4-H
~7.90 (d, J≈8.8 Hz,

1H)
~122.0

Doublet, coupled to

C6-H (meta).

C5 - ~125.0
Carbon bearing

chlorine atom.

C6-H
~7.20 (dd, J≈8.8, 2.0

Hz, 1H)
~120.0 Doublet of doublets.

C7-H
~7.70 (d, J≈2.0 Hz,

1H)
~114.0

Doublet, small

coupling to C6-H.

C7a - ~135.0 Bridgehead carbon.

Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z 194.01.

IR Spectroscopy (KBr pellet, cm⁻¹): Broad O-H stretch (~2500-3300), N-H stretch (~3300-

3400), C=O stretch (~1680), aromatic C=C stretches (~1400-1600).

Conclusion
5-Chloro-1H-indole-3-carboxylic acid is a high-value chemical intermediate whose robust

synthesis and versatile reactivity make it a cornerstone for modern medicinal chemistry
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programs. Its utility as a core scaffold for potent EGFR inhibitors demonstrates its significance

in the ongoing search for effective cancer therapeutics. The detailed synthetic and analytical

protocols provided in this guide offer a validated framework for researchers to produce,

characterize, and utilize this compound in their drug discovery and development pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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